4-(difluoromethyl)-6-(3,4-dimethylphenyl)-N-(3-methylbutyl)pyrimidin-2-amine
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Overview
Description
N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-PYRIMIDINYL]-N-ISOPENTYLAMINE is a synthetic organic compound characterized by the presence of a difluoromethyl group, a dimethylphenyl group, and a pyrimidinyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents to introduce the CF2H group into the molecule . The reaction conditions often require the use of metal-based catalysts and specific solvents to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow microreactor systems to optimize the reaction conditions and improve yield . These systems allow for precise control over reaction parameters, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-PYRIMIDINYL]-N-ISOPENTYLAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve the use of specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with modified functional groups .
Scientific Research Applications
N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-PYRIMIDINYL]-N-ISOPENTYLAMINE has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-PYRIMIDINYL]-N-ISOPENTYLAMINE involves its interaction with specific molecular targets and pathways. The difluoromethyl group and pyrimidinyl ring play crucial roles in its binding affinity and activity . The compound may act by modulating the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated pyrimidines and related heterocycles . These compounds share structural similarities but may differ in their specific functional groups and overall chemical properties.
Uniqueness
N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-PYRIMIDINYL]-N-ISOPENTYLAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research applications and distinguishes it from other related compounds .
Properties
Molecular Formula |
C18H23F2N3 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-(3,4-dimethylphenyl)-N-(3-methylbutyl)pyrimidin-2-amine |
InChI |
InChI=1S/C18H23F2N3/c1-11(2)7-8-21-18-22-15(10-16(23-18)17(19)20)14-6-5-12(3)13(4)9-14/h5-6,9-11,17H,7-8H2,1-4H3,(H,21,22,23) |
InChI Key |
ILKRRRFIYWLIRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NC(=N2)NCCC(C)C)C(F)F)C |
Origin of Product |
United States |
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